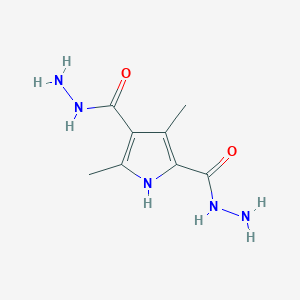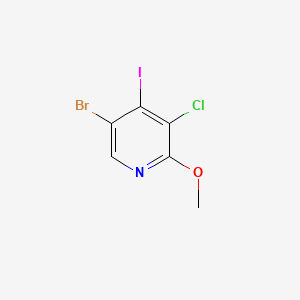
5-Bromo-3-chloro-4-iodo-2-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-chloro-4-iodo-2-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H4BrClINO It is a derivative of pyridine, characterized by the presence of bromine, chlorine, iodine, and methoxy substituents on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-4-iodo-2-methoxypyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the sequential halogenation and methoxylation of pyridine. The process may involve:
Halogenation: Introduction of bromine, chlorine, and iodine atoms to the pyridine ring through electrophilic aromatic substitution reactions.
Methoxylation: Introduction of the methoxy group (-OCH3) via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized and scalable synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-chloro-4-iodo-2-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (Br, Cl, I) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by aryl or alkyl groups using palladium catalysts.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify the oxidation state of the substituents.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles and Electrophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can introduce various functional groups to the pyridine ring.
Applications De Recherche Scientifique
5-Bromo-3-chloro-4-iodo-2-methoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-chloro-4-iodo-2-methoxypyridine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-chloro-3-iodo-4-methoxypyridine
- 3-Bromo-5-chloro-2-methoxypyridine
- 4-Bromo-5-chloro-2-methoxypyridine
Comparison
Compared to similar compounds, 5-Bromo-3-chloro-4-iodo-2-methoxypyridine is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. This uniqueness can make it more suitable for certain applications, such as specific types of coupling reactions or biological assays.
Propriétés
Formule moléculaire |
C6H4BrClINO |
|---|---|
Poids moléculaire |
348.36 g/mol |
Nom IUPAC |
5-bromo-3-chloro-4-iodo-2-methoxypyridine |
InChI |
InChI=1S/C6H4BrClINO/c1-11-6-4(8)5(9)3(7)2-10-6/h2H,1H3 |
Clé InChI |
MYNAAYHYYHFATG-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C(=C1Cl)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![((1R,5R,7S)-4-Oxa-1-azabicyclo[3.2.1]octan-7-YL)methanol](/img/structure/B14018974.png)
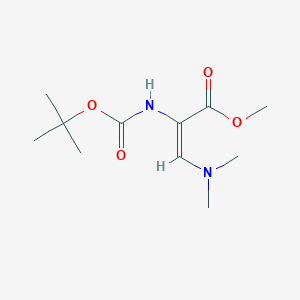
![Benzoic acid,4-[[(4-methylphenyl)sulfonyl][2-(2-oxiranyl)ethyl]amino]-, ethyl ester](/img/structure/B14019001.png)
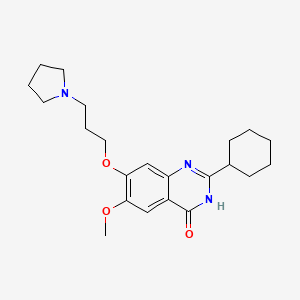
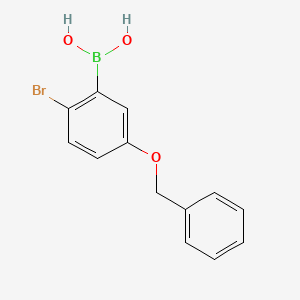
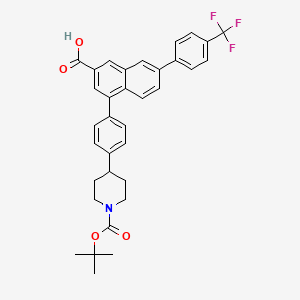
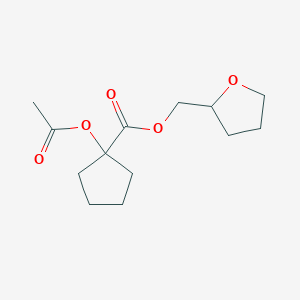
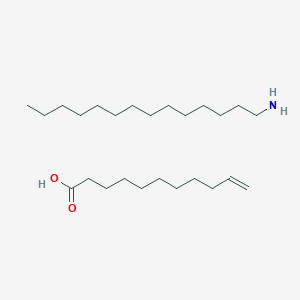

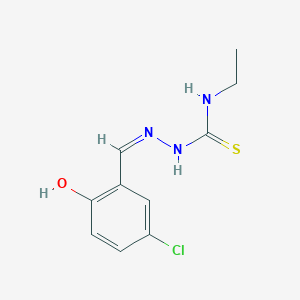
![N-[[1-[5-[2-(hydroxyiminomethyl)pyrrol-1-yl]naphthalen-1-yl]pyrrol-2-yl]methylidene]hydroxylamine](/img/structure/B14019041.png)

![Tert-butyl N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)ethyl]-N-(2-hydroxyethyl)carbamate](/img/structure/B14019044.png)
